4-Methylbenzo[d]oxazole-2-carbonitrile

Immunoproteasome inhibition Covalent fragment Structure-activity relationship

4-Methylbenzo[d]oxazole-2-carbonitrile (CAS 1806393-72-5, molecular formula C₉H₆N₂O, molecular weight 158.16 g/mol) is a heterocyclic building block belonging to the benzoxazole-2-carbonitrile class. The compound features a methyl substituent at the 4-position of the benzoxazole ring and a nitrile group at the 2-position, conferring distinct electronic and steric properties that influence its reactivity as a covalent warhead and its non-covalent recognition in biological systems.

Molecular Formula C9H6N2O
Molecular Weight 158.16 g/mol
Cat. No. B12865092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylbenzo[d]oxazole-2-carbonitrile
Molecular FormulaC9H6N2O
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)OC(=N2)C#N
InChIInChI=1S/C9H6N2O/c1-6-3-2-4-7-9(6)11-8(5-10)12-7/h2-4H,1H3
InChIKeyPQJKBHOVEVTZAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylbenzo[d]oxazole-2-carbonitrile: Core Fragment Properties and Procurement-Grade Specifications


4-Methylbenzo[d]oxazole-2-carbonitrile (CAS 1806393-72-5, molecular formula C₉H₆N₂O, molecular weight 158.16 g/mol) is a heterocyclic building block belonging to the benzoxazole-2-carbonitrile class . The compound features a methyl substituent at the 4-position of the benzoxazole ring and a nitrile group at the 2-position, conferring distinct electronic and steric properties that influence its reactivity as a covalent warhead and its non-covalent recognition in biological systems [1]. Commercially available at 97% purity in research-scale quantities (1 g to 1 kg), this fragment-sized molecule (heavy atom count: 12) is employed as a key intermediate in medicinal chemistry programs targeting proteasome inhibition and kinase hinge-binding scaffolds [1].

Why 4-Methylbenzo[d]oxazole-2-carbonitrile Cannot Be Interchanged with General Benzoxazole-2-carbonitrile Analogs


Within the benzoxazole-2-carbonitrile fragment series, the identity and position of ring substituents critically modulate both non-covalent recognition and biological target selectivity without altering the intrinsic reactivity of the carbonitrile warhead [1]. Systematic substituent scans have demonstrated that even minor modifications—such as moving a methyl group from the 4-position to the 5- or 6-position, or replacing it with a halogen—can shift β5i immunoproteasome inhibitory activity by an order of magnitude or more [1]. Consequently, generic substitution of 4-methylbenzo[d]oxazole-2-carbonitrile with an unsubstituted or differently substituted benzoxazole-2-carbonitrile will likely yield divergent potency and selectivity profiles, making compound-specific procurement essential for reproducible SAR campaigns [1].

Quantitative Differentiation Evidence for 4-Methylbenzo[d]oxazole-2-carbonitrile vs. Closest Structural Analogs


β5i Immunoproteasome Subunit Inhibition: 4-Methylbenzoxazole-2-carbonitrile vs. Unsubstituted, 5-Cl, and 6-Me Analogs

The 4-methyl-substituted benzoxazole-2-carbonitrile fragment exhibits differentiated β5i immunoproteasome inhibitory potency relative to closely related substituent variants evaluated under identical assay conditions. While systematic substituent scanning established that the unsubstituted benzoxazole-2-carbonitrile core provides a baseline for covalent engagement, incorporation of a methyl group at the 4-position alters the non-covalent recognition component—the rate-limiting step for covalent inhibition—resulting in measurable shifts in IC₅₀ values [1]. The study authors emphasized that substituent effects primarily influence non-covalent recognition rather than warhead reactivity, meaning the 4-methyl derivative’s potency difference is a direct consequence of its unique steric and electronic signature [1].

Immunoproteasome inhibition Covalent fragment Structure-activity relationship

Subunit Selectivity Profiling: 4-Methylbenzoxazole-2-carbonitrile Differentiates β5i from Constitutive β5 and Other Proteasome Subunits

The benzoxazole-2-carbonitrile fragment series, including the 4-methyl derivative, was profiled against multiple proteasome subunits (β5i, β5, β1i, β1) and unrelated off-target enzymes. The study demonstrated that fragment-sized benzoxazole-2-carbonitriles achieve selectivity for proteasome subunits over unrelated enzymes, and that within the proteasome family, the degree of selectivity between immunoproteasome (β5i) and constitutive proteasome (β5) subunits is substituent-dependent [1]. The 4-methyl substitution pattern contributes to a selectivity window that is distinct from that observed with 5-substituted or 6-substituted analogs, making this compound particularly valuable for programs aiming to minimize constitutive proteasome engagement while maintaining immunoproteasome potency [1].

Immunoproteasome selectivity Covalent inhibitor Subunit specificity

Covalent Reactivity Controlled by Warhead Identity, Not Substituent: 4-Methylbenzoxazole-2-carbonitrile Maintains Consistent Carbonitrile Reactivity While Tuning Recognition

A key differentiation between 4-methylbenzo[d]oxazole-2-carbonitrile and alternative electrophilic fragments (e.g., benzimidazole-2-carbonitrile, 2-vinylthiazole) lies in the decoupling of covalent reactivity from non-covalent recognition. Experimental and computational reactivity studies demonstrated that substituents on the benzoxazole ring do not alter the intrinsic reactivity of the carbonitrile warhead toward catalytic Thr1 of the proteasome, but instead modulate the non-covalent binding step that precedes covalent bond formation [1]. This contrasts with benzimidazole-2-carbonitriles, where the 1-methyl substitution directly impacts warhead electrophilicity. The 4-methylbenzoxazole-2-carbonitrile therefore offers a unique optimization vector: recognition can be tuned independently of reactivity, simplifying fragment-to-lead optimization [1].

Covalent warhead reactivity Non-covalent recognition Fragment-based drug design

Physicochemical Differentiation: 4-Methylbenzoxazole-2-carbonitrile vs. Unsubstituted and 5-Substituted Benzoxazole-2-carbonitrile Analogs

The 4-methyl substitution on the benzoxazole-2-carbonitrile scaffold introduces a measurable increase in lipophilicity (calculated logP) and alters hydrogen-bonding potential relative to the unsubstituted parent and to 5-substituted regioisomers. Based on the computed physicochemical properties reported for the benzoxazole-2-carbonitrile fragment series, the 4-methyl derivative occupies a distinct property space—with a calculated logP approximately 0.5–0.7 units higher than the unsubstituted benzoxazole-2-carbonitrile, and a topological polar surface area (TPSA) of approximately 45–50 Ų [1]. These differences are significant for fragment-based screening where library members must be selected to span diverse physicochemical property ranges without introducing undesirable molecular complexity [1].

Physicochemical properties Fragment library design Lipophilicity

High-Value Application Scenarios for 4-Methylbenzo[d]oxazole-2-carbonitrile Based on Evidenced Differentiation


Fragment-Based Discovery of Selective Immunoproteasome Inhibitors

4-Methylbenzo[d]oxazole-2-carbonitrile serves as a privileged fragment starting point for covalent immunoproteasome inhibitor programs targeting the β5i subunit. The compound's demonstrated activity in the low single-digit micromolar range against β5i, combined with its substituent-specific selectivity profile that differentiates it from constitutive proteasome subunits, makes it a validated hit for fragment-to-lead optimization [1]. Its decoupled reactivity-recognition profile allows medicinal chemists to independently optimize non-covalent interactions while maintaining consistent warhead reactivity, streamlining the design of selective immunoproteasome inhibitors for autoimmune and hematologic malignancy indications [1].

Substituent Scanning and SAR Expansion of Benzoxazole-2-carbonitrile Fragment Libraries

For research groups conducting systematic structure-activity relationship studies within the benzoxazole-2-carbonitrile chemical space, the 4-methyl derivative represents a critical SAR probe. Its potency and selectivity profile fills a distinct region of the substituent-activity landscape that is not recapitulated by the 5-methyl, 6-methyl, or unsubstituted variants [1]. Procurement of this specific compound enables complete SAR matrix construction, essential for deriving predictive models that guide subsequent rounds of fragment growth and optimization [1].

Covalent Warhead Toolbox for Chemical Biology Probe Development

The carbonitrile moiety of 4-methylbenzo[d]oxazole-2-carbonitrile functions as a low-reactivity covalent warhead suitable for developing chemical biology probes that require sustained target engagement. Because the 4-methyl substituent does not alter warhead electrophilicity but does modulate target recognition, this compound is an ideal candidate for chemoproteomic profiling studies aimed at identifying novel protein targets that selectively interact with benzoxazole-2-carbonitrile electrophiles [1]. Its small size (MW < 160 Da) and favorable physicochemical properties further support its use in cellular target engagement assays [1].

Bidentate Inhibitor Conjugation and Linker Optimization

Building on the demonstrated bidentate inhibitor strategy where benzoxazole-2-carbonitrile fragments were conjugated to (R)-boroleucine moieties, the 4-methyl derivative offers a differentiated starting point for linker optimization studies. The 4-position methyl group provides a unique vector for attachment or modification that may influence the binding pose of the bidentate construct, potentially enabling access to binding modes not achievable with unsubstituted or 5-substituted benzoxazole-2-carbonitrile fragments [1].

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